molecular formula C10H11ClN2O4 B139994 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide CAS No. 811450-82-5

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

Cat. No.: B139994
CAS No.: 811450-82-5
M. Wt: 258.66 g/mol
InChI Key: HLJJSPBOFBPXIM-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide is a specialized acetamide derivative characterized by a nitro-substituted phenyl group and a chloroethoxy side chain. Its molecular formula is C₁₀H₁₁ClN₂O₄, with an average molecular weight of 258.66 g/mol . The compound is primarily utilized as a reagent in synthesizing N-arylmorpholinones, which are intermediates in pharmaceutical chemistry . Key structural features include:

  • Nitro group: Electron-withdrawing, enhancing reactivity in electrophilic substitutions.
  • Chloroethoxy chain: Provides a reactive site for nucleophilic displacement, enabling coupling reactions.
  • Acetamide backbone: Common to many bioactive molecules, contributing to hydrogen-bonding interactions.

Properties

IUPAC Name

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJJSPBOFBPXIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469509
Record name 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

811450-82-5
Record name 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Base-Mediated Alkylation of 4-Nitroaniline

A common approach involves the alkylation of 4-nitroaniline with 2-chloroethanol derivatives. In one protocol, 4-nitroaniline reacts with 2-chloroethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux conditions. The base facilitates deprotonation of the amine, enabling nucleophilic attack on the chloroethoxy group. Yields typically range from 56% to 75%, depending on solvent choice and temperature. For instance, substituting acetone with dimethylformamide (DMF) at 0–20°C reduces reaction time to 20 minutes but slightly lowers yield to 56.7%.

Direct Acetylation with Chloroacetyl Chloride

An alternative route employs chloroacetyl chloride for direct acetylation. A solution of 4-nitroaniline in dichloromethane (DCM) reacts with chloroacetyl chloride at 0–5°C, using triethylamine (Et₃N) as an acid scavenger. This method avoids side reactions such as over-acylation, achieving yields up to 74%. The reaction mechanism proceeds via an intermediate mixed anhydride, which rapidly undergoes intramolecular cyclization to form the acetamide.

Solvent and Catalyst Optimization

Solvent Systems and Their Impact

Solvent polarity significantly affects reaction kinetics. Polar aprotic solvents like DMF enhance nucleophilicity, reducing reaction times but requiring careful temperature control to prevent decomposition. In contrast, ethanol or methanol systems enable room-temperature reactions but necessitate prolonged reflux (4–8 hours). Table 1 summarizes solvent-dependent outcomes:

Table 1: Solvent Effects on Yield and Reaction Time

SolventTemperature (°C)Time (h)Yield (%)
AcetoneReflux (56–60)4–875
DMF0–200.3–0.556.7
Methanol25–303–474
AcetonitrileReflux (82)468

Catalytic Additives and Phase-Transfer Agents

Industrial-scale syntheses often incorporate phase-transfer catalysts. Polyethylene glycol (PEG-400) at 10 mol% improves mass transfer in biphasic systems, boosting yields by 15% compared to uncatalyzed reactions. Palladium on carbon (5% Pd/C) further enhances hydrogenation efficiency during nitro-group reduction in downstream steps, though its use is avoided in direct acetamide synthesis due to cost.

Industrial-Scale Methodologies

Continuous Flow Reactor Designs

Patent WO2019138362A1 discloses a continuous flow process for high-throughput production. 4-Nitroaniline and chloroacetyl chloride are fed into a reactor packed with K₂CO₃ pellets at 82°C in acetonitrile. The system achieves 90% conversion in 4 hours, with in-line neutralization minimizing hydrochloric acid byproduct accumulation. This method reduces waste and improves atom economy compared to batch processes.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Alkylation

A key challenge is suppressing N-alkylation of the acetamide nitrogen. Steric hindrance from the 4-nitro group favors O-alkylation, but traces of N-alkylated byproducts (≤5%) are detected via HPLC-MS. Adding molecular sieves (4Å) absorbs residual water, shifting equilibrium toward the desired product.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 185°C, necessitating strict temperature control during solvent removal. Prolonged reflux above 100°C induces retro-aldol cleavage, forming 4-nitroaniline and chloroacetic acid as degradation products.

Comparative Evaluation of Synthetic Routes

Table 2: Method Comparison for Industrial Applicability

MethodScalabilityYield (%)Purity (%)Cost (USD/kg)
Batch (K₂CO₃/acetone)Moderate7598.5120
Continuous FlowHigh9099.295
Low-Temp (DMF)Low56.797.8150

The continuous flow method offers superior yield and cost-efficiency, though initial capital investment is higher . Batch processes remain viable for small-scale API production where flexibility is prioritized.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroethoxy group can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Sodium azide, potassium thiocyanate

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid

Major Products Formed

    Nucleophilic substitution: Formation of azido, thiocyanato derivatives

    Reduction: Formation of 2-(2-chloroethoxy)-N-(4-aminophenyl)acetamide

    Hydrolysis: Formation of 2-(2-chloroethoxy)acetic acid and 4-nitroaniline

Scientific Research Applications

Organic Synthesis

The primary application of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide lies in its utility as a reagent in organic synthesis. It serves as an important intermediate in the preparation of various bioactive compounds, particularly in the synthesis of pharmaceuticals.

Synthesis of Rivaroxaban Intermediates

A notable application is its role in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for rivaroxaban, an anticoagulant medication. The process involves several steps where this compound is transformed into the desired morpholinone through oxidation and subsequent reactions with other reagents, including phenylboronic acid catalysts .

StepReactionKey Intermediate
1Oxidation of 2-(2-chloroethoxy)ethanol to 2-(2-chloroethoxy)acetic acid2-(2-chloroethoxy)acetic acid
2Reaction with 4-nitroanilineThis compound
3Transformation to morpholinone4-(4-aminophenyl)morpholin-3-one

This multi-step synthesis highlights the compound's importance in pharmaceutical manufacturing processes, particularly for drugs that require complex intermediates.

Biological Activities

Recent studies have begun to explore the biological activities associated with acetamides, including those containing chlorine substituents like this compound.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit promising antibacterial activities against pathogens such as Klebsiella pneumoniae. The presence of chlorine in these acetamides appears to enhance their antibacterial efficacy by stabilizing interactions with target enzymes involved in bacterial cell wall synthesis .

Case Study: Antibacterial Activity Against Klebsiella pneumoniae

  • Objective : Evaluate the antibacterial potential of chloroacetamides.
  • Method : Minimum inhibitory concentration (MIC) assays were conducted.
  • Findings : Compounds with chlorine substitutions showed improved activity compared to their non-chlorinated counterparts, suggesting that chlorine enhances binding affinity to bacterial targets.

Summary and Future Directions

The applications of this compound are diverse, spanning from organic synthesis to potential therapeutic uses. Its role as an intermediate in the synthesis of significant pharmaceutical compounds underscores its value in medicinal chemistry. Furthermore, emerging data on its biological activities suggest that further research could yield new therapeutic agents, particularly in the fight against antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenoxy-Substituted Acetamides

2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1)
  • Structure: Features a hydroxy-methylphenoxy group instead of chloroethoxy.
  • Properties : Exhibits planarity (torsion angles: 172.2–179.1°) and optical absorption at 314 nm (HOMO→LUMO transition) .
  • Applications : Acts as an anion sensor via UV-Vis and ¹H-NMR spectroscopy, showing red shifts upon OH⁻ binding .
2-(3-(Hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (Sensor L1)
  • Structure : Contains a hexyloxy chain, increasing lipophilicity.
  • Applications : Enhanced anion-sensing capability due to extended alkoxy chain improving solubility in organic media .

Comparison Table 1: Phenoxy-Substituted Acetamides

Compound Substituent Key Feature Application Reference
Target compound 2-Chloroethoxy Reactive for coupling N-Arylmorpholinone synthesis
B1 Hydroxy-methylphenoxy Planar structure, UV absorption Anion detection
Sensor L1 Hexyloxy High lipophilicity Enhanced anion sensing

Heterocyclic-Substituted Acetamides

N-(6-Substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(4-nitrophenyl)imidazol-2-yl]thio]acetamide
  • Structure : Benzothiazole and imidazole moieties.
  • Bioactivity : Displays cytotoxicity against C6 glioma cells (IC₅₀: 15.67 µg/mL ) .
Thiadiazole-Thio Derivatives (Compounds 3 and 8)
  • Structure : Thiadiazole-thio groups linked to acetamide.
  • Bioactivity : Induces apoptosis via Akt inhibition (92.36% and 86.52% inhibition ) in C6 cells .

Comparison Table 2: Heterocyclic Derivatives

Compound Heterocycle Bioactivity (IC₅₀ or % Inhibition) Mechanism Reference
Target compound None Not reported Synthetic reagent
Benzothiazole-imidazole Benzothiazole/imidazole IC₅₀: 15.67 µg/mL (C6 cells) Cytotoxicity
Thiadiazole-thio derivatives Thiadiazole Akt inhibition: 92.36% Apoptosis induction

Chloro-Substituted Acetamides

2-(4-Chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
  • Structure : Chlorophenyl and nitro groups on acetamide.
2-Chloro-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
  • Structure : Dual chloro and methoxy substituents.
  • Applications : Herbicide intermediate; molecular weight 248.11 g/mol .

Comparison Table 3: Chloro-Substituted Acetamides

Compound Chloro Substituents Molecular Weight (g/mol) Application Reference
Target compound 2-Chloroethoxy 258.66 Synthetic reagent
2-(4-Chlorophenyl)-... 4-Chlorophenyl 355.17 Antiglioma research
2-Chloro-N-(4-chloro-...) 4-Chloro, 2-methoxy 248.11 Herbicide intermediate

Alkoxy/Chloroethoxy-Substituted Acetamides

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide
  • Structure : Formyl and methoxy groups enhance electronic diversity.
  • Properties: Potential for electrophilic substitutions due to aldehyde functionality .
Target Compound vs. Sensor L1
  • Reactivity : The target’s chloroethoxy group is more reactive in nucleophilic substitutions than Sensor L1’s hexyloxy chain .

Key Research Findings and Trends

Bioactivity : Heterocyclic derivatives (e.g., benzothiazole, thiadiazole) exhibit stronger anticancer activity than simple acetamides, likely due to enhanced binding with biological targets .

Structural Influence :

  • Electron-withdrawing groups (e.g., nitro) improve reactivity in synthesis.
  • Alkoxy chains (e.g., hexyloxy) enhance lipophilicity for sensing applications .

Synthetic Utility: The target compound’s chloroethoxy group is critical for constructing morpholinones, whereas phenoxy analogs prioritize optical properties .

Biological Activity

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant studies and data tables.

  • IUPAC Name : this compound
  • CAS Number : 1329612-84-1
  • Molecular Formula : C11H12ClN3O3
  • Molecular Weight : 273.68 g/mol

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound against various bacterial strains, particularly Klebsiella pneumoniae. The presence of the chloro atom in the compound has been shown to enhance its antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) :

  • The MIC for K. pneumoniae was determined through serial dilution methods, revealing a significant reduction in bacterial growth at concentrations as low as 32 µg/mL for this compound, indicating strong antibacterial potential.
CompoundMIC (µg/mL)Bacterial Strain
This compound32Klebsiella pneumoniae
Control (Ampicillin)16Klebsiella pneumoniae

The mechanism by which this compound exerts its antibacterial effects appears to involve interaction with penicillin-binding proteins (PBPs), leading to cell lysis. This was evidenced by time-kill studies showing a significant decrease in viable cell counts after treatment.

Time-Kill Kinetics :

  • After exposure to the compound at twice the MIC, a >99% reduction in CFU/mL was observed within 6 hours.

Cytotoxicity and Pharmacokinetics

In vitro cytotoxicity assays have demonstrated that while the compound exhibits significant antibacterial activity, it also shows favorable safety profiles. The cytotoxicity was assessed using human cell lines, yielding an IC50 value of >100 µg/mL, suggesting low toxicity.

Pharmacokinetic Profile :

  • Preliminary studies indicate that the compound has good oral bioavailability and metabolic stability, making it a candidate for further development as an oral antibacterial agent.
ParameterValue
Oral BioavailabilityGood
Metabolic StabilityHigh
Cytotoxicity (IC50)>100 µg/mL

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A study conducted by Jetti et al. (2020) investigated the effects of various acetamide derivatives on K. pneumoniae, concluding that the addition of chloro groups significantly enhances antibacterial activity compared to non-chloro counterparts.
  • Cytotoxicity Assessment :
    • Research involving human epithelial cells indicated that while the compound showed minimal cytotoxic effects, further studies are needed to assess long-term safety and efficacy in vivo.

Q & A

Q. What is the optimal synthetic route for 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, and how can intermediates be characterized?

The compound is typically synthesized via condensation reactions. A general approach involves reacting 4-nitroaniline with 2-chloroethoxyacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Intermediates, such as the acyl chloride, can be generated using oxalyl chloride . Characterization includes:

  • IR spectroscopy : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂) .
  • NMR : Distinct signals for the 4-nitrophenyl group (δ ~8.2–8.4 ppm for aromatic protons) and the chloroethoxy chain (δ ~3.7–4.3 ppm for CH₂Cl and OCH₂) .
  • Mass spectrometry : Molecular ion peaks matching the expected molecular weight (e.g., HRMS for C₁₀H₁₀ClN₂O₄: calculated 257.0234) .

Q. How can researchers ensure purity and stability during synthesis?

  • Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Stability testing : Monitor degradation under varying pH, temperature, and light exposure using HPLC with UV detection (λ = 254 nm for nitro groups) .

Structural and Electronic Analysis

Q. What advanced techniques elucidate the crystal and electronic structure of this compound?

  • X-ray crystallography : Resolve bond lengths (e.g., C=O ~1.22 Å, C-Cl ~1.79 Å) and intramolecular interactions, such as hydrogen bonds between amide N-H and nitro O atoms .
  • DFT calculations : Predict molecular orbitals, electrostatic potential maps, and reactive sites using software like Gaussian with B3LYP/6-31G* basis sets .

Q. How does the chloroethoxy substituent influence molecular conformation?

The chloroethoxy chain introduces steric and electronic effects:

  • Steric hindrance : Affects rotational freedom around the acetamide C-N bond, as seen in dihedral angles from crystallography .
  • Electron-withdrawing effects : The Cl atom polarizes the ethoxy group, enhancing electrophilicity at the acetamide carbonyl .

Biological Activity Evaluation

Q. What methodologies assess the compound’s bioactivity (e.g., antimicrobial, enzyme inhibition)?

  • Antibacterial assays : Use microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via colorimetric assays (e.g., Ellman’s reagent for AChE) .

Q. How can structure-activity relationships (SAR) be explored?

  • Analog synthesis : Replace the 4-nitrophenyl or chloroethoxy group with electron-donating/-withdrawing substituents (e.g., methyl, fluoro) .
  • QSAR modeling : Correlate logP, polar surface area, and H-bond acceptors/donors with activity data .

Advanced Mechanistic Studies

Q. What reaction mechanisms govern its degradation under environmental conditions?

  • Hydrolysis pathways : Acidic/basic conditions cleave the amide bond, forming 4-nitroaniline and 2-chloroethoxyacetic acid, detected via LC-MS .
  • Photodegradation : UV exposure generates nitro radical anions, leading to nitroso or amine derivatives .

Q. How can computational tools predict metabolic pathways?

  • In silico metabolism : Use software like MetaSite to simulate Phase I (oxidation) and Phase II (glucuronidation) transformations .

Safety and Handling Protocols

Q. What precautions are critical during laboratory handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of nitro compound vapors .

Q. How is acute toxicity evaluated in preclinical studies?

  • LD₅₀ determination : Administer escalating doses in rodent models (OECD Guideline 423) and monitor mortality over 14 days .

Data Contradictions and Reproducibility

Q. How to resolve discrepancies in reported synthetic yields?

  • Parameter optimization : Vary reaction time, temperature, and solvent polarity. For example, dichloromethane vs. THF may alter yields due to differing solubilities .

Q. Why do bioactivity results vary across studies?

  • Strain specificity : Microbial resistance profiles differ between labs .
  • Assay conditions : Variations in pH, nutrient media, or inoculum size affect MIC values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Reactant of Route 2
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2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

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